Cas no 314-98-7 (Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)-)
Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)-
- 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)-ethan-1-one
- 2,2,2-TRIFLUORO-1-(2,4,6-TRIMETHOXYPHENYL)ETHAN-1-ONE
- 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
- 2,2,2-Trifluor-1-(2,4,6-trimethoxy-phenyl)-aethanon
- 2,2,2-trifluoro-1-(2,4,6-trimethoxy-phenyl)-ethanone
- 2,2,2-trifluoro-2',4',6'-trimethoxyacetophenone
- AC1LCUCS
- CTK4G7238
- JFD02314
- SBB102774
- SureCN2293547
- Ethanone, 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)-
- 2,2,2-Trifluoro-2,4,6-trimethoxy-acet ophenone,98%
- MFCD00192533
- SCHEMBL2293547
- 314-98-7
- InChI=1/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H
- DTXSID70345758
-
- MDL: MFCD00192533
- Inchi: 1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3
- InChI Key: XZJWOAIELBEOPH-UHFFFAOYSA-N
- SMILES: FC(C(C1C(=CC(=CC=1OC)OC)OC)=O)(F)F
Computed Properties
- Exact Mass: 264.06094331g/mol
- Monoisotopic Mass: 264.06094331g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.3244 (estimate)
- Melting Point: 59-61 °C(lit.)
- Boiling Point: 100 °C0.1 mm Hg(lit.)
Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620630-1g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
314-98-7 | 98% | 1g |
¥9473.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620630-5g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
314-98-7 | 98% | 5g |
¥20501.00 | 2024-08-02 | |
| A2B Chem LLC | AG05261-1g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone |
314-98-7 | 97% | 1g |
$993.00 | 2024-04-20 | |
| A2B Chem LLC | AG05261-5g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone |
314-98-7 | 97% | 5g |
$1949.00 | 2024-04-20 | |
| Crysdot LLC | CD12084567-5g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone |
314-98-7 | 97% | 5g |
$1433 | 2024-07-24 | |
| Ambeed | A540545-5g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone |
314-98-7 | 97% | 5g |
$2022.0 | 2024-08-03 | |
| abcr | AB228088-5 g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-one; . |
314-98-7 | 5g |
€1,312.50 | 2022-03-04 | ||
| abcr | AB228088-5g |
2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-one; . |
314-98-7 | 5g |
€1603.00 | 2023-09-12 |
Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)- Suppliers
Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Additional information on Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)-
Introduction to Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl) and Its Applications in Modern Chemical Research
Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl) is a highly specialized organic compound with the CAS number 314-98-7. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. The presence of multiple fluorine atoms and a trimethoxyphenyl group makes it a versatile intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a trifluoromethyl ketone core substituted with a 2,4,6-trimethoxyphenyl group. This arrangement imparts distinct electronic and steric effects that are highly valuable in medicinal chemistry. The trifluoromethyl group enhances the metabolic stability of molecules, while the trimethoxyphenyl moiety contributes to lipophilicity and binding affinity to biological targets. These features make Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl) an attractive building block for drug discovery programs.
In recent years, there has been a growing interest in fluorinated compounds due to their improved pharmacokinetic profiles. Studies have shown that the introduction of fluorine atoms can modulate the solubility, bioavailability, and metabolic half-life of pharmaceuticals. The compound Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl) exemplifies this trend by combining the benefits of fluorination with the rigidity provided by the aromatic ring system.
One of the most compelling applications of this compound is in the development of antiviral agents. The unique electronic properties of the trifluoromethyl group can influence the binding interactions between a drug and its target protein or nucleic acid. For instance, recent research has demonstrated that fluorinated ketones can act as potent inhibitors of viral proteases by stabilizing key transition states during catalysis. The CAS number 314-98-7 corresponds to this compound, underscoring its importance in synthetic chemistry.
Additionally, Ethanone,2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl) has been explored as a precursor in the synthesis of anticancer compounds. The combination of fluorine and methoxy substituents creates a scaffold that can interact with biological pathways involved in tumor growth and proliferation. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against various cancer cell lines. These findings highlight the potential of Ethanone, CAS no 314-98-7, as a lead compound for further medicinal chemistry optimization.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by fluorination and methylation steps. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to introduce the desired functional groups efficiently. The development of these synthetic methodologies is crucial for scaling up production and making this compound more accessible for research applications.
From a computational chemistry perspective, understanding the molecular interactions of Ethanone, CAS no 314-98-7, is essential for designing effective drugs. Molecular docking studies have revealed that this compound can bind to enzymes and receptors with high affinity due to its optimized shape and charge distribution. These insights are invaluable for rational drug design and have guided the development of novel therapeutic agents.
The role of fluorine in modulating drug properties extends beyond simple electronic effects. Fluorine atoms can also influence hydrogen bonding patterns and hydrophobicity, which are critical factors in drug-receptor interactions. The presence of multiple fluorine atoms in Ethanone, CAS no 314-98-7, enhances its potential as a pharmacophore by creating multiple interaction points with biological targets. This feature has been exploited in designing molecules with enhanced binding specificity and reduced off-target effects.
In conclusion,Ethanone, CAS no 314-98-7, represents a significant advancement in synthetic organic chemistry with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing new drugs targeting various diseases. As research continues to uncover new therapeutic opportunities,Ethanone, CAS no 314-98-7, is poised to play an increasingly important role in drug discovery and development.
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